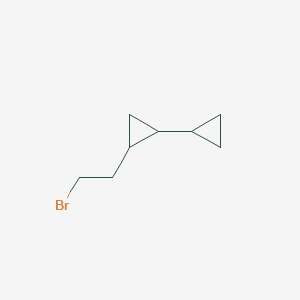

1-(2-Bromoethyl)-2-cyclopropylcyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-cyclopropylcyclopropane |

InChI |

InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |

InChI Key |

RBLRGZIBVFJYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromoethyl 2 Cyclopropylcyclopropane and Analogous Cyclopropyl Architectures

Strategies for the Formation of Cyclopropylcyclopropane Skeletons

The creation of the dicyclopropyl core is a critical step in the synthesis of the target molecule. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Carbene/Carbenoid-Mediated Cyclopropanation Approaches

The reaction of a carbene or a carbenoid with an olefin is a fundamental and widely used method for forming cyclopropane (B1198618) rings. wikipedia.orgacsgcipr.org In the context of synthesizing a cyclopropylcyclopropane skeleton, this approach would typically involve the cyclopropanation of a vinylcyclopropane (B126155) derivative. Metal-stabilized carbenoids are generally preferred over free carbenes due to their greater stability and selectivity. acsgcipr.org

The Simmons-Smith reaction, which employs a zinc carbenoid (iodomethylzinc iodide), is a classic example of this type of transformation. wikipedia.orgharvard.edu Modifications of the Simmons-Smith reagent, such as the use of diethylzinc (B1219324) (Furukawa's modification), can enhance reactivity towards less nucleophilic alkenes. unl.pt Transition metal catalysis, particularly with rhodium(II) and copper(I) complexes, is also highly effective for the cyclopropanation of olefins using diazo compounds as carbene precursors. acsgcipr.orgwikipedia.org These reactions proceed via metal carbene intermediates and are known for their high efficiency and stereospecificity, retaining the stereochemistry of the starting alkene. wikipedia.orgwikipedia.org

For the synthesis of a 1,2-disubstituted cyclopropylcyclopropane, the reaction would involve a substituted vinylcyclopropane and a suitable carbene source. The regioselectivity and stereoselectivity of the addition would be influenced by the nature of the substituents on both the alkene and the carbene.

Annulation Reactions for Multi-Cyclopropyl Systems

Annulation reactions provide a powerful means to construct cyclic systems in a single step. For the formation of multi-cyclopropyl systems, these reactions can involve the ring-opening of strained precursors followed by cyclization. nih.gov For instance, a radical/polar crossover process has been described for the construction of 1,1-disubstituted cyclopropanes. This method involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction and intramolecular substitution. organic-chemistry.org

Another approach involves the transition metal-catalyzed [2+1] annulation of allylic alcohols with N-enoxyphthalimides, catalyzed by rhodium(III), to yield substituted cyclopropyl-ketones. organic-chemistry.org While not directly forming a cyclopropylcyclopropane, these methods highlight the potential of annulation strategies in building complex cyclopropane-containing molecules. Adapting such strategies to a vinylcyclopropane substrate could potentially lead to the desired dicyclopropyl skeleton.

Radical-Mediated Cyclopropanation Protocols

Radical-mediated pathways offer an alternative to traditional carbene-based cyclopropanations. These reactions often proceed under mild conditions and exhibit good functional group tolerance. chemrxiv.orgchemrxiv.org One such method involves the use of cobaloxime complexes as catalysts to mediate the radical cyclopropanation of olefins with donor/acceptor-type carbene precursors like α-aryl diazoacetates. chemrxiv.orgchemrxiv.org This process is believed to occur via a metalloradical catalysis (MRC) mechanism, involving a cobalt carbene radical. chemrxiv.orgacs.org

Another radical-based approach is the atom transfer radical addition (ATRA) of 1,1-dichlorides to olefins, catalyzed by ruthenium complexes. The resulting 1,3-dichloride can then undergo reductive coupling with magnesium to form the cyclopropane ring. nih.gov This two-step, one-pot procedure is applicable to a variety of substrates. nih.gov The use of vinylcyclopropane as the olefin in these radical processes could provide a viable route to the cyclopropylcyclopropane framework.

Stereoselective and Diastereoselective Synthesis of Cyclopropanes

Controlling the stereochemistry during cyclopropanation is crucial, especially when creating multiple stereocenters as in 1-(2-bromoethyl)-2-cyclopropylcyclopropane. Many modern cyclopropanation methods offer high levels of stereocontrol. nih.govcore.ac.uk

Diastereoselective Synthesis: The diastereoselectivity of cyclopropanation can often be controlled by the existing stereochemistry in the substrate. For example, the Simmons-Smith cyclopropanation of allylic and homoallylic alcohols can be highly diastereoselective due to the directing effect of the hydroxyl group. harvard.eduunl.pt The zinc reagent coordinates to the oxygen atom, delivering the methylene (B1212753) group to one face of the double bond. acs.orgnih.gov This substrate-controlled approach is a powerful tool for establishing relative stereochemistry. A recently developed method for the diastereoselective synthesis of cyclopropanes involves the coupling of carbon pronucleophiles with unactivated alkenes via electrochemically generated dicationic adducts. nih.govresearchgate.net

Enantioselective Synthesis: For the synthesis of chiral, non-racemic cyclopropanes, asymmetric catalysis is employed. This often involves the use of chiral ligands to modify a metal catalyst. unl.pt For instance, chiral bisoxazoline (BOX) ligands are widely used in copper- and rhodium-catalyzed cyclopropanations with diazo compounds to achieve high enantioselectivity. acsgcipr.org Myoglobin-based engineered enzymes have also been developed as catalysts for asymmetric olefin cyclopropanation. rochester.edu

Installation and Functionalization of the Bromoethyl Moiety

Once the cyclopropylcyclopropane skeleton is in place, the final step is the introduction of the 2-bromoethyl side chain. This is typically achieved through the halogenation of a corresponding alcohol.

Halogenation Strategies for Alkyl Chains

The conversion of a primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Several reagents and methods are available for this purpose.

A common method involves treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide in situ. chemguide.co.uk Another effective approach is the use of phosphorus tribromide (PBr₃). youtube.com For substrates sensitive to acidic conditions, the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide, provides a milder alternative.

Recently, a method utilizing methylmagnesium bromide as a halide source for the one-pot conversion of alcohols to alkyl bromides has been reported. researchgate.netacs.org This reaction proceeds through an in-situ generated mesylate intermediate and occurs via an Sₙ2 mechanism with inversion of configuration. acs.org This method is scalable and tolerates a variety of functional groups. researchgate.netacs.org

The choice of halogenation reagent would depend on the specific nature of the precursor alcohol containing the cyclopropylcyclopropane moiety, taking into account potential sensitivities of the strained ring system to the reaction conditions.

Data Tables

Table 1: Comparison of Selected Cyclopropanation Methods

| Method | Reagent/Catalyst | Precursors | Key Features |

| Simmons-Smith | CH₂I₂/Zn-Cu couple | Alkene | Forms unsubstituted cyclopropanes; can be directed by hydroxyl groups. wikipedia.orgharvard.edu |

| Metal-Catalyzed Diazo Decomposition | Rh₂(OAc)₄, Cu(I) complexes | Alkene, Diazo compound | High efficiency and stereospecificity; allows for asymmetric synthesis with chiral ligands. acsgcipr.orgwikipedia.org |

| Cobaloxime-Mediated Radical Cyclopropanation | Cobaloxime complexes | Alkene, α-aryl diazoacetate | Proceeds under mild conditions with high stereoselectivity; broad substrate tolerance. chemrxiv.orgchemrxiv.org |

| ATRA-Dechlorination | Ru catalyst, Mg | Alkene, 1,1-dichloride | Two-step, one-pot procedure applicable to various substrates. nih.gov |

Table 2: Common Reagents for the Conversion of Primary Alcohols to Alkyl Bromides

| Reagent | Conditions | Mechanism | Notes |

| HBr (from NaBr/H₂SO₄) | Heating | Sₙ2 | Strong acid conditions. chemguide.co.uk |

| PBr₃ | Typically neat or in a non-protic solvent | Sₙ2 | Effective for primary and secondary alcohols. youtube.com |

| CBr₄/PPh₃ (Appel Reaction) | Mild, neutral conditions | Sₙ2 | Good for sensitive substrates. |

| MeMgBr (via mesylate) | One-pot, low temperature | Sₙ2 | Stereospecific with inversion of configuration; good functional group tolerance. researchgate.netacs.org |

Synthetic Routes to Bromoethyl-Substituted Precursors

The introduction of a bromoethyl substituent is a critical step in the synthesis of the target molecule. This can be achieved through several established methods, either by functionalizing a pre-existing cyclopropane ring or by incorporating the bromoethyl moiety during the cyclopropanation step.

One common strategy involves the transformation of a cyclopropyl-substituted alcohol. For instance, a precursor such as 2-cyclopropylcyclopropylethanol could be synthesized and subsequently converted to the corresponding bromide. This conversion can be effectively carried out using standard brominating agents like phosphorus tribromide (PBr₃) or the Appel reaction (using CBr₄ and PPh₃).

Alternatively, a more direct approach involves the radical addition of hydrogen bromide to a vinyl-substituted cyclopropane precursor, such as 1-cyclopropyl-2-vinylcyclopropane. This reaction, typically initiated by peroxides or UV light, proceeds via an anti-Markovnikov addition, yielding the desired 1-(2-bromoethyl) product.

Another viable route is the ring-opening of a cyclopropyl-substituted epoxide with a bromide source. For example, the epoxidation of 1-cyclopropyl-2-vinylcyclopropane would yield 1-cyclopropyl-2-(oxiran-2-yl)cyclopropane. Subsequent treatment with a reagent like magnesium bromide (MgBr₂) would open the epoxide ring to afford a bromo-alcohol, which can then be deoxygenated to the target bromoethyl compound.

A summary of potential precursors and their conversion to bromoethyl-substituted cyclopropanes is presented in the table below.

| Precursor | Reagent(s) | Product |

| 2-Cyclopropylcyclopropylethanol | PBr₃ or CBr₄/PPh₃ | This compound |

| 1-Cyclopropyl-2-vinylcyclopropane | HBr, peroxide | This compound |

| 1-Cyclopropyl-2-(oxiran-2-yl)cyclopropane | MgBr₂, then reduction | This compound |

Convergent and Divergent Synthesis Strategies for the Target Compound

The construction of the dicyclopropylmethyl framework of this compound can be approached through either convergent or divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and the potential for generating molecular diversity.

Convergent Synthesis:

A hypothetical convergent synthesis could be:

Fragment A Synthesis: Preparation of cyclopropylmagnesium bromide from bromocyclopropane.

Fragment B Synthesis: Preparation of 1-bromo-2-(2-bromoethyl)cyclopropane.

Coupling: Palladium-catalyzed cross-coupling of Fragment A and Fragment B.

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate that is progressively elaborated to generate a library of related compounds. nih.gov This approach is particularly useful for exploring structure-activity relationships in medicinal chemistry. nih.gov For the synthesis of the target compound and its analogs, one could start with a dicyclopropyl ketone. This ketone can be reduced to the corresponding alcohol, which is then converted to the bromoethyl derivative via a multi-step sequence. The initial dicyclopropyl ketone can be synthesized from the reaction with dicyclopropyl ketone and thiosemicarbazide. mdpi.com

A potential divergent pathway could be:

Core Synthesis: Synthesis of dicyclopropyl ketone.

Functionalization: Wittig reaction to introduce a vinyl group, followed by hydroboration-oxidation to yield an alcohol.

Diversification: The alcohol can then be converted to the target bromoethyl compound or other derivatives with different functional groups.

This divergent approach allows for the creation of a variety of substituted dicyclopropyl compounds from a single, readily accessible intermediate. nih.govthieme-connect.com

| Strategy | Description | Example for this compound |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. masterorganicchemistry.com | Coupling of a cyclopropyl (B3062369) Grignard reagent with a bromoethyl-substituted cyclopropyl halide. |

| Divergent | Synthesis of a library of compounds from a common intermediate. nih.gov | Elaboration of a dicyclopropyl ketone to introduce the bromoethyl functionality and other analogs. |

Modern Approaches in Organic Synthesis Applicable to this compound

Recent advancements in synthetic methodology offer more efficient and sustainable routes for the synthesis of complex molecules like this compound.

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages in terms of safety, scalability, and reaction control. For the synthesis of cyclopropanes, flow chemistry can be particularly beneficial. For instance, the Simmons-Smith cyclopropanation, a classic method for synthesizing cyclopropanes, can be adapted to a flow process. researchgate.net This involves passing a solution of the alkene and diiodomethane (B129776) through a column packed with a zinc-copper couple, which generates the carbenoid species in situ. researchgate.net This method allows for rapid and safe cyclopropanation on a larger scale. researchgate.net

Furthermore, two-step continuous flow processes have been developed for the synthesis of functionalized cyclopropanes, such as 1,1-cyclopropane aminoketones. chemrxiv.org Such techniques could potentially be adapted for the synthesis of the dicyclopropyl core of the target molecule.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of cyclopropane synthesis, this involves the use of safer reagents and solvents, as well as more energy-efficient reaction conditions.

Several green approaches to cyclopropanation have been developed. These include:

Catalytic Methods: Utilizing catalytic amounts of transition metals instead of stoichiometric reagents to minimize waste.

Alternative Solvents: Employing greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions.

Alternative Energy Sources: Using microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

Biocatalysis and Photocatalysis: Employing enzymes or light-mediated reactions, which often proceed under mild and environmentally benign conditions.

For example, enzyme-catalyzed cyclopropanation reactions have been shown to produce cyclopropanes with high stereoselectivity. While not directly applied to the target molecule, these green methodologies represent the forefront of sustainable organic synthesis and could be adapted for the preparation of this compound and its analogs.

Reactivity and Reaction Mechanisms of 1 2 Bromoethyl 2 Cyclopropylcyclopropane

Reactions Involving the Cyclopropyl (B3062369) Rings

The high ring strain of approximately 100 kJ/mol significantly influences the reactivity of cyclopropane (B1198618) rings, making them susceptible to ring-opening reactions. nih.gov The carbon-carbon bonds within the cyclopropane ring possess a higher p-character than typical alkanes, leading to behavior that can be analogous to that of a carbon-carbon double bond. dalalinstitute.com Consequently, these rings can undergo addition reactions with both electrophilic and, under specific conditions, nucleophilic reagents. purechemistry.orgyoutube.com

Electrophilic Addition Reactions to Cyclopropane Rings

Electrophilic addition is a characteristic reaction of cyclopropanes, proceeding via ring opening to yield open-chain products. dalalinstitute.com Reagents such as hydrogen halides (HX), halogens (X₂), and strong acids can initiate these transformations. purechemistry.orgyoutube.com The reaction is initiated by the attack of an electrophile on the electron-rich edge of the cyclopropane ring, which behaves similarly to a π-bond. purechemistry.org

In the case of substituted cyclopropanes, electrophilic addition typically adheres to Markovnikov's rule. dalalinstitute.comscribd.com The initial electrophilic attack (e.g., by a proton from an acid) occurs at the carbon atom that bears more hydrogen substituents, leading to the formation of the most stable carbocation intermediate. scribd.com For 1-(2-Bromoethyl)-2-cyclopropylcyclopropane, an electrophile could attack either of the two cyclopropane rings. The subsequent attack by a nucleophile will occur at the most electrophilic carbon of the opened ring.

The stereoselectivity of these additions is influenced by the reaction mechanism and the stereochemistry of the starting material. purechemistry.org While the electrophilic attack can result in retention or inversion of configuration, the subsequent nucleophilic attack almost invariably proceeds with inversion. dalalinstitute.com The concerted addition of carbenes to alkenes to form cyclopropanes is a stereospecific process, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.com This principle underscores the importance of the starting material's stereoisomerism in predicting the final product's stereochemistry in subsequent ring-opening reactions.

Table 1: Predicted Regioselectivity of Electrophilic Addition (HX) to a Cyclopropyl Ring (This table illustrates the general principle of Markovnikov addition to a substituted cyclopropane.)

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Intermediate Carbocation | Major Product |

| Alkyl-cyclopropane | H+ | X- | Secondary Carbocation | 2-Halo-alkylpropane |

Several mechanisms have been proposed for the electrophilic opening of cyclopropane rings. dalalinstitute.com The process generally involves the formation of a carbocation intermediate. purechemistry.org Three primary pathways are often considered:

Corner-Protonated Mechanism: The electrophile attacks a C-C bond, forming a two-electron, three-center bond, creating a corner-protonated intermediate. dalalinstitute.comscribd.com

Edge-Protonated Mechanism: The electrophile interacts with the entire edge of the cyclopropane ring, forming an edge-protonated species. dalalinstitute.comscribd.com

SE2-type Mechanism: This pathway involves a direct, one-step attack of the electrophile on a carbon atom, leading to a classical carbocation without a bridged intermediate. dalalinstitute.comscribd.com

Regardless of the initial protonation pathway, a classical carbocation is typically formed, which is then intercepted by a nucleophile to complete the addition reaction. dalalinstitute.com

Nucleophilic Ring-Opening Reactions of Strained Cyclopropanes

Direct nucleophilic attack on a simple cyclopropane ring is generally difficult. However, ring-opening can be facilitated if the ring is "activated" by an electron-withdrawing group. youtube.com This creates a system where the cyclopropane can act as an electrophile. nih.govbohrium.com In the absence of a strong activating group on the ring itself, as in this compound, intermolecular nucleophilic ring-opening is unlikely. Intramolecular reactions, however, could be a possibility under certain conditions.

A highly reactive class of activated cyclopropanes are the donor-acceptor cyclopropanes (DACs). acs.org These molecules feature an electron-donating group (D) and an electron-accepting group (A) attached to the cyclopropane ring, which polarizes the C-C bond between them. acs.orgresearchgate.net This polarization renders the cyclopropane "spring-loaded" and highly susceptible to nucleophilic ring-opening, which proceeds via cleavage of the polarized bond to form a 1,3-zwitterionic intermediate or equivalent. acs.orgresearchgate.net This strategy is a powerful method for the synthesis of 1,3-difunctionalized compounds. rsc.org

The activation of DACs can be achieved using Lewis acids, Brønsted acids, or even under basic conditions, depending on the nature of the substituents. researchgate.netrsc.org A wide variety of nucleophiles, including arenes, indoles, alcohols, azides, and various C-nucleophiles, have been successfully employed in these reactions. acs.orgnih.gov The combination of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP) has been shown to be a highly active catalytic system for these transformations. acs.orgnih.gov

Table 2: Examples of Donor-Acceptor Cyclopropane (DAC) Ring-Opening Reactions

| Donor Group (D) | Acceptor Group (A) | Nucleophile | Catalyst/Conditions | Product Type |

| Aryl | Diester | Indoles | TfOH, HFIP | 1,3-Difunctionalized Alkane |

| Vinyl | Ketone | Aryl Boronic Acids | Rh(I) catalyst | Chiral branched products |

| p-Siloxyaryl | Dicarboxylate | Nitroalkanes | TBAF (base) | Nitroalkyl-substituted malonate |

| Phenyl | Dicyano | Thiophenolates | DMSO | Thioether-substituted dinitrile |

This table provides a summary of typical components in DAC chemistry based on published research. nih.govacs.orgrsc.orgacs.org

While this compound is not a classic DAC, the principles of DAC reactivity highlight the importance of electronic activation for facilitating nucleophilic ring-opening reactions.

Rearrangement Reactions of Cyclopropylcyclopropane Systems

Rearrangement reactions are common in carbocation chemistry and are driven by the formation of a more stable species. youtube.com In the context of this compound, electrophilic addition would lead to a carbocation intermediate that could potentially undergo rearrangement before being trapped by a nucleophile. The most common types of rearrangements are 1,2-shifts, where a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) migrates to an adjacent atom. youtube.comwikipedia.org This process converts a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). youtube.com

Furthermore, specific classes of substituted cyclopropanes are known to undergo characteristic rearrangements. For instance, the vinylcyclopropane (B126155) rearrangement transforms a vinylcyclopropane into a cyclopentene, typically under thermal conditions, in what is classified as a acs.orgrsc.org-sigmatropic reaction. nih.gov Another relevant transformation is the Cloke-Wilson rearrangement, where cyclopropyl ketones or imines rearrange to form five-membered heterocycles like dihydrofurans or pyrrolines, respectively. nih.gov While the title compound would require modification to undergo these specific named rearrangements, they illustrate the diverse rearrangement pathways available to strained cyclopropyl systems.

Thermal Rearrangements (e.g., Cope Rearrangements)

The thermal behavior of cyclopropane derivatives is characterized by isomerization and rearrangement reactions that occur at elevated temperatures. thieme-connect.de For this compound, thermal activation can initiate the homolytic cleavage of a C-C bond within one of the strained cyclopropane rings. This process typically proceeds through a diradical intermediate, specifically a propane-1,3-diyl, which can lead to various rearranged products. thieme-connect.de The thermolysis of cyclopropane itself to form propene is a well-documented, first-order process. thieme-connect.de

While the classic Cope rearrangement is a nih.govnih.gov-sigmatropic shift in 1,5-dienes, the parent compound is not a diene. wikipedia.orgnrochemistry.comyoutube.com However, if the molecule first undergoes an elimination reaction (e.g., loss of HBr) to form a vinylcyclopropane derivative, a subsequent vinylcyclopropane-to-cyclopentene rearrangement can occur under thermal conditions. researchgate.netnih.gov This rearrangement is a synthetically valuable transformation that proceeds through a diradical intermediate or a concerted pathway, depending on the substrate and conditions. researchgate.netnih.gov The rearrangement of 2-vinylcyclopropylidene, a related carbene, has been theoretically shown to yield cyclopentadiene (B3395910) and vinylallene. nih.gov The specific stereochemistry of the substituents on the cyclopropane ring can significantly influence the reaction pathway and product distribution. researchgate.net

Metal-Catalyzed Rearrangements (e.g., Gold(I)-catalyzed, Platinum-Salt Catalysis)

Transition metals, particularly electrophilic late transition metals like gold(I), platinum(II), and nickel(0), are effective catalysts for the rearrangement of strained rings. nih.govnih.gov The high ring strain of the cyclopropyl groups in this compound makes them susceptible to activation by these metals. Gold(I) and other metals can coordinate to a C-C bond of the cyclopropane ring, leading to the formation of a metallacyclobutane intermediate or a species with significant carbocationic character. nih.govnih.gov

Gold(I) catalysis is particularly notable for its ability to promote complex cycloisomerization and rearrangement cascades under mild conditions. rsc.org In reactions involving enynes, gold catalysts facilitate the formation of cyclopropyl gold(I) carbene-like intermediates, which are highly reactive electrophilic species. nih.govnih.govrsc.org For a saturated system like this compound, a plausible metal-catalyzed pathway would involve the electrophilic activation of a cyclopropane ring, followed by ring-opening and subsequent skeletal rearrangement to afford various isomeric carbocyclic or heterocyclic structures, depending on the reaction conditions and any trapping agents present.

Nickel(0) complexes have also been shown to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes, proceeding through a metallacyclobutane intermediate. nih.gov More recently, Ni(I) metalloradical catalysis has been shown to effect the reversible cis/trans isomerization of vinylcyclopropanes under mild conditions, a process that occurs under chiral inversion and showcases reactivity distinct from typical radical pathways. nih.gov

Table 1: Comparison of Metal Catalysts in Cyclopropane Rearrangements

| Catalyst Type | General Mechanism | Typical Substrates | Potential Outcome for the Target Compound |

|---|---|---|---|

| Gold(I) Complexes | Electrophilic activation of strained bonds, formation of carbene-like intermediates. nih.govnih.gov | 1,n-enynes, functionalized cyclopropanes. rsc.org | Skeletal rearrangement, cycloisomerization. |

| Platinum(II) Salts | Similar to Gold(I), promotes nucleophilic attack on activated rings. | Enynes, cyclopropanes. | Ring-opening and rearrangement. |

| Nickel(0) Complexes | Oxidative addition to form a metallacyclobutane, followed by reductive elimination. nih.gov | Vinylcyclopropanes. nih.gov | Isomerization, potentially ring-fused systems. |

| Nickel(I) Metalloradicals | Reversible cis/trans isomerization via a metalloradical intermediate. nih.gov | Vinylcyclopropanes. nih.gov | Stereoisomerization of the bicyclopropyl (B13801878) core. |

Photochemical Rearrangements

Photochemical activation provides an alternative pathway for inducing rearrangements in cyclopropane-containing molecules. Upon absorption of UV light, the molecule can be promoted to an excited electronic state (singlet or triplet). baranlab.org In this state, the strained C-C bonds of the cyclopropane rings are prone to cleavage, forming diradical intermediates. These diradicals can then undergo a variety of transformations, including:

Geometric Isomerization: Cis-trans isomerization around the bond connecting the two cyclopropane rings.

Skeletal Rearrangement: Formation of new ring systems. Theoretical studies on bicyclic molecules containing a cyclopropane ring indicate that photoisomerization can lead to complex structural changes, often involving intersystem crossing between triplet and singlet states. rsc.org

The specific outcome of a photochemical reaction is highly dependent on the wavelength of light used, the presence of a photosensitizer, and the solvent. baranlab.org For instance, triplet sensitizers are often used to generate the more stable triplet diradical state, which can exhibit different reactivity compared to the singlet state. baranlab.org

Radical Reactions and Ring Transformations of Cyclopropanes

The cyclopropane rings are susceptible to attack by radical species. The formation of a radical adjacent to a cyclopropane ring (a cyclopropylcarbinyl radical) often leads to a very fast ring-opening reaction. This process is driven by the release of ring strain and results in the formation of a homoallylic radical. beilstein-journals.orgnih.gov

Oxidative Radical Ring-Opening Pathways

Oxidative radical pathways provide a powerful method for the functionalization of cyclopropane derivatives. nih.govbeilstein-journals.orgnih.govresearchgate.net These reactions are typically initiated by a single-electron oxidant, often a metal salt such as those of Mn(III), Cu(II), or Ag(I), which generates a radical intermediate that triggers the ring-opening cascade. beilstein-journals.orgnih.gov

A general mechanism involves the oxidation of the substrate to form a radical cation or the generation of a radical that adds to the cyclopropane system. The resulting intermediate undergoes facile ring-opening. For example, Mn(III)-mediated ring-opening has been used in the synthesis of azaheterocycles. nih.gov Copper- and iron-catalyzed oxidative reactions are also common, enabling transformations like trifluoromethylation and amination coupled with ring-opening. researchgate.net The regioselectivity of these reactions can often be controlled by the substitution pattern on the cyclopropane ring and the nature of the oxidant and other reagents used. nih.gov

Table 2: Examples of Oxidative Radical Ring-Opening Systems for Cyclopropane Derivatives

| Oxidant/Catalyst | Radical Pathway | Typical Products | Reference |

|---|---|---|---|

| Mn(III) acetate | Mn(III) mediates formation of a radical, leading to ring-opening and annulation. | Azaheterocycles, quaternary alkaloids. | nih.gov |

| Cu(I)/Togni reagent | Copper-catalyzed generation of a trifluoromethyl radical, followed by ring-opening. | β-trifluoromethyl-substituted ketones. | nih.govresearchgate.net |

| Ag(I)/Selectfluor | Silver-catalyzed oxidative ring-opening and subsequent fluorination via radical rearrangement. | β-fluorinated ketones. | beilstein-journals.orgnih.gov |

| Photoredox Catalysis | Visible-light-induced generation of an alkyl radical which initiates ring-opening and cyclization. | Partially saturated naphthalenes. | beilstein-journals.org |

Reactions Involving the 2-Bromoethyl Moiety

The 2-bromoethyl group is a primary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. libretexts.org

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

Nucleophilic substitution is a fundamental reaction of alkyl halides where a nucleophile replaces the halogen atom. savemyexams.com The reaction can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com

For this compound, the bromine is attached to a primary carbon. The structure of the substrate is the most critical factor in determining the likely mechanism. youtube.com

SN2 Mechanism: Primary alkyl halides strongly favor the SN2 mechanism. youtube.comchemist.sg This is because the carbon atom bearing the bromine is sterically accessible, allowing the nucleophile to attack from the backside relative to the leaving group. The SN2 reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. chemist.sg This leads to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile (second-order kinetics). youtube.com

SN1 Mechanism: The SN1 mechanism is generally disfavored for primary alkyl halides. youtube.comlibretexts.org This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is the slow, rate-determining step. savemyexams.comlibretexts.orgyoutube.com This intermediate is then rapidly attacked by the nucleophile. Primary carbocations are highly unstable, making their formation energetically unfavorable. chemist.sg Therefore, reactions of this compound with nucleophiles are expected to proceed predominantly via the SN2 pathway. However, it is noteworthy that cyclopropyl groups can stabilize an adjacent positive charge, so under forcing conditions that might promote an SN1 pathway, carbocation rearrangements could potentially occur.

Table 3: Comparison of SN1 and SN2 Reaction Mechanisms for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Likelihood for this Compound | Very Unlikely | Highly Likely |

| Mechanism | Two steps, carbocation intermediate. libretexts.org | One concerted step, pentacoordinate transition state. chemist.sg |

| Rate Law | Rate = k[Alkyl Halide] (First-order). libretexts.org | Rate = k[Alkyl Halide][Nucleophile] (Second-order). youtube.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., OH⁻, CN⁻, I⁻). youtube.com |

| Stereochemistry | Racemization (attack from either side of planar carbocation). libretexts.org | Inversion of configuration (backside attack). youtube.com |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). youtube.com |

Stereochemical Outcomes of Substitution

Substitution reactions at the carbon bearing the bromine atom can proceed through either an S(_N)1 or S(_N)2 mechanism, with the stereochemical outcome being a key diagnostic tool for determining the operative pathway. numberanalytics.comnumberanalytics.comoregonstate.edu

In a bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine). This backside attack leads to a single, concerted transition state where the old bond is breaking as the new one is forming. numberanalytics.comoregonstate.edu The result is a predictable inversion of configuration at the stereocenter. numberanalytics.comochemtutor.com For this compound, if the starting material were a single enantiomer, the S(_N)2 reaction would yield the product with the opposite stereochemistry. numberanalytics.com

Conversely, a unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism. numberanalytics.comlibretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org This carbocation is planar and sp-hybridized, meaning the incoming nucleophile can attack from either face of the plane. oregonstate.edulibretexts.org This typically results in a nearly 1:1 mixture of retention and inversion of configuration, leading to a racemic mixture if the original compound was chiral. numberanalytics.comlibretexts.org The stability of the potential carbocation is a crucial factor; while a primary carbocation is generally unstable, the adjacent cyclopropyl groups in this compound could potentially stabilize the positive charge through sigma bond participation, a phenomenon known as "neighboring group participation."

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the structure of the substrate. Strong nucleophiles and less polar solvents favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the S(_N)1 pathway. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Stereochemical Outcomes in Substitution Reactions

| Reaction Type | Mechanism | Stereochemical Outcome | Key Features |

| S(_N)1 | Two-step, carbocation intermediate libretexts.org | Racemization (mixture of enantiomers) numberanalytics.comoregonstate.edu | Favored by weak nucleophiles and polar protic solvents. numberanalytics.com |

| S(_N)2 | One-step, concerted backside attack numberanalytics.comoregonstate.edu | Inversion of configuration numberanalytics.comochemtutor.com | Favored by strong nucleophiles and polar aprotic solvents. leah4sci.com |

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form an alkene. These reactions also proceed through two primary mechanistic pathways: E1 (unimolecular elimination) and E2 (bimolecular elimination). libretexts.orgdalalinstitute.commasterorganicchemistry.com

The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.commasterorganicchemistry.com This pathway requires a strong base and is a second-order reaction, with the rate depending on the concentrations of both the substrate and the base. dalalinstitute.commasterorganicchemistry.com A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. masterorganicchemistry.com

The E1 reaction , like the S(_N)1 reaction, is a two-step process that begins with the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. youtube.com E1 reactions are first-order, with the rate depending only on the concentration of the substrate. dalalinstitute.com They are favored by weak bases and polar protic solvents. libretexts.org Since E1 and S(_N)1 reactions share the same initial carbocation formation step, they are often in competition with each other. leah4sci.com

For this compound, the regioselectivity of elimination would be of interest. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene, a product known as the Hofmann product. leah4sci.com

Table 2: Comparison of E1 and E2 Elimination Pathways

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two-step, carbocation intermediate libretexts.orgmasterorganicchemistry.com | One-step, concerted dalalinstitute.commasterorganicchemistry.com |

| Base Requirement | Weak base sufficient libretexts.org | Strong base required masterorganicchemistry.com |

| Kinetics | First-order (Rate = k[Substrate]) dalalinstitute.com | Second-order (Rate = k[Substrate][Base]) dalalinstitute.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry masterorganicchemistry.com |

| Competition | Competes with S(_N)1 reactions leah4sci.com | Competes with S(_N)2 reactions dalalinstitute.com |

Organometallic Transformations (e.g., Grignard Reagent Formation, Cross-Coupling Reactions)

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, most notably Grignard reagents. The reaction with magnesium metal in an anhydrous ether solvent would produce the corresponding organomagnesium halide. mnstate.eduwvu.edu The formation of a Grignard reagent involves a radical mechanism on the surface of the magnesium. alfredstate.edu The resulting Grignard reagent, 1-(2-magnesiobromoethyl)-2-cyclopropylcyclopropane, would be a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. mnstate.eduwvu.edu

Furthermore, the bromoalkane functionality opens the door to various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst would be used to couple the alkyl halide with an organoboron compound. nih.govorganic-chemistry.org The use of specific ligands, such as SPhos, can be crucial for achieving high yields and good functional group tolerance in these reactions. nih.gov Other examples of cross-coupling reactions include the Heck, Sonogashira, and Stille couplings, which would allow for the introduction of various functional groups at the position of the bromine atom. The presence of the cyclopropyl groups could influence the efficiency and selectivity of these catalytic cycles. sustech.edu.cnrsc.orgnih.gov

Table 3: Examples of Potential Organometallic Transformations

| Reaction Type | Reagents | Product Type |

| Grignard Formation | Mg, anhydrous ether mnstate.eduwvu.edu | Organomagnesium halide (Grignard reagent) mnstate.edu |

| Suzuki-Miyaura Coupling | Organoboron compound, Pd catalyst, base nih.govorganic-chemistry.org | C-C coupled product organic-chemistry.org |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynylated product |

Interplay Between Reactive Sites in this compound

A fascinating aspect of the reactivity of this compound is the potential for interaction between the bromoethyl side chain and the cyclopropyl rings. The cyclopropyl group, due to its high p-character in the C-C bonds, can act as a neighboring group and participate in reactions at the alpha or beta carbon of the ethyl chain.

For example, during solvolysis or other reactions proceeding through a carbocation intermediate, a cyclopropyl group can stabilize an adjacent positive charge through homoconjugation. This can lead to skeletal rearrangements where the cyclopropyl ring itself opens to form a homoallylic cation. The specific stereochemistry of the cyclopropylcyclopropane moiety would likely influence the feasibility and outcome of such rearrangements.

Furthermore, in elimination reactions, the acidity of the protons on the carbon adjacent to the cyclopropyl group might be altered compared to a simple alkyl chain. The strained nature of the cyclopropyl rings could also influence the conformational preferences of the bromoethyl side chain, which in turn would affect the stereochemical requirements for E2 elimination.

In the context of organometallic chemistry, the formation of a Grignard reagent or an organolithium species at the terminus of the ethyl chain could potentially lead to intramolecular reactions. For instance, if the organometallic center were to attack one of the cyclopropyl rings, it could initiate a ring-opening process, leading to more complex carbocyclic structures. The specific conditions of the reaction would determine whether intermolecular or intramolecular pathways are favored. The proximity and orientation of the reactive sites are crucial in dictating these potential interactions.

Mechanistic and Theoretical Investigations of 1 2 Bromoethyl 2 Cyclopropylcyclopropane Reactivity

Quantum Chemical Studies of Strained Ring Systems

Quantum chemical calculations are indispensable tools for understanding the intricate relationship between structure, stability, and reactivity in strained organic molecules. For a system like 1-(2-bromoethyl)-2-cyclopropylcyclopropane, these methods can provide profound insights into its behavior.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the reaction mechanisms of complex organic molecules. nih.gov For this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of various conceivable reaction pathways. These could include, but are not limited to, nucleophilic substitution at the bromoethyl chain, solvolysis leading to carbocationic intermediates, and rearrangements involving the cyclopropane (B1198618) rings.

Theoretical studies on related systems, such as the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl (B3062369) ketones, have demonstrated the utility of DFT in elucidating the step-by-step mechanisms, including initial nucleophilic attack and subsequent ring-opening. nih.gov In the case of this compound, DFT calculations could predict the regioselectivity and stereoselectivity of such transformations. For instance, a reaction could be initiated by the intramolecular displacement of the bromide by one of the cyclopropane rings acting as an internal nucleophile, leading to a complex, polycyclic carbocationic intermediate. DFT would allow for the characterization of the structures and energies of all stationary points along these pathways, including reactants, intermediates, transition states, and products.

A key aspect of understanding the reactivity of this compound is the determination of the activation barriers for its potential rearrangement and ring-opening reactions. These barriers dictate the kinetic feasibility of a given pathway under specific conditions. Theoretical investigations into the Cope rearrangement of divinylcyclopropanes have shown that DFT methods can accurately predict activation energies. researchgate.netbeilstein-journals.org

For this compound, several competing pathways could be envisaged. One such pathway is the solvolytic ring-opening of one of the cyclopropane rings, potentially assisted by the neighboring cyclopropyl group or initiated by the departure of the bromide ion. Another possibility is a rearrangement cascade triggered by the formation of a carbocation at the ethyl chain. DFT calculations would provide quantitative estimates of the activation free energies (ΔG‡) for each of these steps.

Below is a hypothetical data table illustrating the kind of information that could be obtained from such a study, with plausible activation barriers based on literature values for similar processes.

| Proposed Reaction Pathway | Plausible Activation Barrier (ΔG‡, kcal/mol) | Description |

| Sₙ2 substitution at the bromoethyl group | 20-25 | Direct displacement of the bromide by an external nucleophile. |

| E2 elimination of HBr | 22-28 | Formation of a vinylcyclopropylcyclopropane derivative. |

| Intramolecular cyclization (ring-opening) | 15-20 | One cyclopropane ring attacks the bromoethyl group, leading to a bicyclic system. |

| Carbocation-mediated rearrangement | 10-18 | Rearrangement following the formation of a primary carbocation from the bromoethyl group. |

This table is illustrative and contains hypothetical data for this compound.

Computational Modeling of Electronic Structure and Reactivity

The electronic structure of the cyclopropane ring is fundamentally different from that of acyclic alkanes, and this has profound implications for its reactivity. Computational modeling allows for a detailed analysis of the bonding and electron distribution in this compound.

The bonding in cyclopropane is often described by two main models: the Coulson-Moffitt model and the Walsh model. The Coulson-Moffitt model describes the C-C bonds as "bent bonds," formed by the overlap of sp³-hybridized orbitals at an angle outside the internuclear axis. tandfonline.com The Walsh model, on the other hand, constructs the molecular orbitals of cyclopropane from the orbitals of three CH₂ fragments. slideshare.netscribd.com This model successfully explains the ability of the cyclopropane ring to act as a π-system in its interactions with adjacent p-orbitals or π-systems.

For this compound, the molecular orbitals of the two cyclopropane rings would be expected to interact. The highest occupied molecular orbitals (HOMOs) would likely have significant contributions from the Walsh orbitals of the cyclopropane rings, making these sites susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be associated with the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. researchgate.net

The high reactivity of cyclopropanes is largely attributed to their significant ring strain, which is a combination of angle strain and torsional strain. The strain energy of a molecule can be calculated computationally using methods like homodesmotic reactions or by using group equivalents. swarthmore.edumdpi.comswarthmore.edu For this compound, the total strain energy would be expected to be a sum of the contributions from both cyclopropane rings, with potential modifications due to the interaction between the rings and the bromoethyl substituent.

Analysis of the electron density distribution, for example through Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds and the distribution of charge within the molecule. In substituted cyclopropanes, electron-donating or -withdrawing groups can polarize the C-C bonds of the ring, influencing their reactivity. smu.edu In this compound, the bromoethyl group is electron-withdrawing, which would likely lead to a polarization of the adjacent cyclopropane ring.

A hypothetical breakdown of the strain energy contributions is presented in the table below.

| Structural Moiety | Estimated Strain Energy (kcal/mol) |

| Cyclopropane Ring 1 | 27.5 |

| Cyclopropane Ring 2 | 27.5 |

| Steric interaction between rings | 2-5 |

| Interaction with bromoethyl group | 1-3 |

| Total Estimated Strain Energy | 58-63 |

This table is illustrative and contains hypothetical data for this compound.

Transition State Analysis in Complex Organic Transformations

The transition state is a fleeting, high-energy species that lies on the reaction coordinate between reactants and products. youtube.com The geometry and energy of the transition state are critical in determining the rate and outcome of a chemical reaction. For the complex transformations that this compound could undergo, a detailed analysis of the relevant transition states is essential.

Computational methods allow for the location and characterization of transition state structures. For a hypothetical intramolecular cyclization of this compound, the transition state would likely involve a partially formed C-C bond between one of the cyclopropane carbons and the carbon bearing the bromine atom, and a partially broken C-Br bond. The geometry of this transition state would reveal the degree of synchronicity of bond-making and bond-breaking processes.

Furthermore, analysis of the vibrational frequencies of the transition state structure would confirm that it is a true first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate. The study of transition states in related sigmatropic rearrangements, such as the Cope rearrangement, has provided deep insights into the concerted versus stepwise nature of these reactions. nih.govyoutube.com For this compound, transition state analysis could differentiate between concerted pathways and those involving discrete intermediates, thereby providing a complete picture of its reactivity landscape.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the intricate structure of "1-(2-Bromoethyl)-2-cyclopropylcyclopropane." By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of "this compound" is expected to display a complex set of signals, primarily in the upfield region, characteristic of saturated aliphatic and strained ring systems. The cyclopropyl (B3062369) protons typically resonate at unusually high field (low ppm values), a consequence of the diamagnetic anisotropy of the three-membered ring. dtic.milcaltech.edu The protons on the two cyclopropyl rings would present as a series of overlapping multiplets.

The protons of the bromoethyl group are anticipated to be deshielded due to the electronegativity of the bromine atom. youtube.com The methylene (B1212753) group adjacent to the bromine (–CH₂Br) would likely appear as a triplet further downfield, while the adjacent methylene group (–CH₂–) would also be a multiplet, influenced by coupling to both the neighboring methylene and the cyclopropyl protons.

Expected ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Cyclopropyl Ring Protons | 0.2 - 1.0 | Multiplet |

| Methine Proton on Cyclopropyl Ring | ~0.8 - 1.5 | Multiplet |

| Methylene Protons (–CH₂–CH₂Br) | ~1.8 - 2.2 | Multiplet |

| Methylene Protons (–CH₂Br) | ~3.3 - 3.6 | Triplet |

Note: These are estimated values based on typical ranges for similar structural motifs.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The cyclopropyl ring carbons are characteristically found at high field in the ¹³C NMR spectrum. nih.gov The carbon atom of the methylene group directly bonded to the bromine atom (–CH₂Br) is expected to be observed at a lower field due to the deshielding effect of the halogen. libretexts.orglibretexts.org

Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

| Cyclopropyl Ring Carbons (CH₂) | 5 - 15 |

| Cyclopropyl Ring Carbons (CH) | 15 - 25 |

| Methylene Carbon (–CH₂–CH₂Br) | ~30 - 35 |

| Methylene Carbon (–CH₂Br) | ~35 - 40 |

Note: These are estimated values based on typical ranges for similar structural motifs. The exact chemical shifts can be influenced by the stereochemistry of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unravel the complex connectivity and stereochemistry of "this compound," two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the bromoethyl chain and within each cyclopropyl ring, as well as the coupling between the ethyl chain and the cyclopropyl ring it is attached to.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC would be crucial for establishing the connectivity between the two cyclopropyl rings and between the bromoethyl group and its corresponding cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This experiment would be key in determining the relative stereochemistry of the molecule, for instance, whether the two cyclopropyl groups are cis or trans to each other.

NMR of Other Nuclei (e.g., Deuterium Labeling Studies)

Deuterium (²H) labeling studies can provide valuable mechanistic insights and aid in signal assignment in complex NMR spectra. For instance, selective deuteration of the bromoethyl group could simplify the ¹H NMR spectrum, allowing for a clearer analysis of the cyclopropyl proton signals. Furthermore, gas-phase hydrogen-deuterium exchange reactions, studied under chemical ionization conditions, have been used to investigate the isomeric nature of cyclopropane (B1198618) derivatives. caltech.edu Such studies on "this compound" could help in understanding the relative reactivity of different protons in the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and assessing bond strain.

Identification of Functional Groups and Bond Strains

The IR and Raman spectra of "this compound" would exhibit characteristic absorption bands corresponding to its structural components.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl rings are expected to appear at a higher frequency (around 3100 cm⁻¹) compared to the C-H stretches of the ethyl chain (typically below 3000 cm⁻¹). This is a hallmark of the increased s-character in the C-H bonds of strained rings.

CH₂ Bending (Scissoring): The characteristic scissoring vibration of the methylene groups is expected around 1450-1470 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic breathing and deformation modes, though these can be complex and appear in the fingerprint region of the spectrum.

C-Br Stretch: A key feature in the IR spectrum would be the C-Br stretching vibration, which is expected to appear in the range of 690-515 cm⁻¹. orgchemboulder.com This band would be a clear indicator of the presence of the bromoethyl functional group.

CH₂ Wagging: The wagging vibration of the methylene group attached to the bromine (–CH₂X) is anticipated in the 1300-1150 cm⁻¹ region. orgchemboulder.com

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Cyclopropyl C-H Stretch | ~3100 | IR, Raman |

| Alkyl C-H Stretch | 2850-2960 | IR, Raman |

| CH₂ Bending (Scissoring) | 1450-1470 | IR, Raman |

| CH₂ Wagging (–CH₂Br) | 1300-1150 | IR |

| C-Br Stretch | 690-515 | IR, Raman |

Note: These are characteristic frequency ranges and the exact positions can vary.

The complementary nature of IR and Raman spectroscopy would be beneficial for a complete vibrational analysis. While the C-Br stretch is observable in both, its intensity may differ, providing confirmatory evidence. Similarly, symmetric vibrations, like the ring breathing mode of the cyclopropyl groups, are often stronger in the Raman spectrum.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The resulting spectrum provides insights into the types of bonds and functional groups present, particularly those known as chromophores. libretexts.org

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. libretexts.org In the case of this compound, there are no conventional chromophores, such as conjugated π-systems (alternating double and single bonds) or carbonyl groups, which typically absorb in the 200-800 nm range. libretexts.orgmasterorganicchemistry.com

The primary structural motifs are the cyclopropane rings and the bromoethyl group.

Cyclopropane Rings: Saturated alkanes and cycloalkanes exhibit only high-energy σ → σ* transitions, which occur in the far-UV region (typically < 180 nm) and are generally not observable with standard UV-Vis spectrophotometers. researchgate.net The strained C-C bonds in cyclopropane rings, often described as "bent" or "banana" bonds, possess some π-character, but this is insufficient to shift absorption significantly into the near-UV range. stackexchange.com

Bromoethyl Group: The bromine atom contains non-bonding electrons (n electrons). This allows for a lower-energy n → σ* transition, where a non-bonding electron is promoted to an anti-bonding sigma orbital. youtube.com For alkyl bromides, these transitions typically occur near the 200-210 nm region. aip.org

Therefore, the UV-Vis spectrum of this compound is expected to be largely transparent above 220 nm, with a potential absorption maximum appearing at the low end of the measurable UV range due to the n → σ* transition associated with the C-Br bond. The absence of significant absorption at longer wavelengths would confirm the lack of extended conjugation in the molecule. libretexts.org

| Functional Group | Expected Electronic Transition | Predicted Absorption Region (λmax) | Notes |

|---|---|---|---|

| C-C / C-H (Cyclopropane/Alkyl) | σ → σ | < 180 nm (Far UV) | High-energy transition, typically outside the range of standard UV-Vis instruments. researchgate.net |

| C-Br (Bromoethyl) | n → σ | ~200-210 nm | Low-intensity transition involving non-bonding electrons on the bromine atom. youtube.comaip.org |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the definitive analytical method for determining the three-dimensional structure of a crystalline solid, providing unambiguous information on bond lengths, bond angles, and stereochemistry. nih.gov For a molecule like this compound, which contains multiple stereocenters, this technique would be invaluable for establishing its precise spatial arrangement.

The process begins with the growth of a suitable single crystal of the compound. nih.gov When this crystal is irradiated with X-rays, the electrons in the molecule diffract the beams into a specific pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact position of each atom.

For this compound, X-ray crystallography could resolve several key structural questions:

Relative Stereochemistry: It would determine the relative orientation of the substituents on the two cyclopropane rings. This includes establishing whether the 2-bromoethyl group and the adjacent cyclopropyl group are on the same side (cis) or opposite sides (trans) of the first cyclopropane ring.

Conformation: The analysis would reveal the preferred rotational conformation (rotamer) of the bromoethyl side chain.

Absolute Stereochemistry: If the compound is chiral and a single enantiomer is crystallized (or crystallized with a known chiral auxiliary), X-ray crystallography can determine its absolute configuration. The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer (R or S) at each chiral center. A Flack parameter close to zero confirms the correct absolute structure has been determined. nih.gov

Spectroscopic Probing of Molecular Strain and Electronic Effects in Cyclopropyl Systems

Cyclopropane rings are characterized by significant ring strain, a combination of angle strain (C-C-C angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing hydrogen atoms). wikipedia.org This high strain energy, estimated to be around 27.5 kcal/mol for cyclopropane itself, profoundly influences the molecule's chemical and spectroscopic properties. wikipedia.orglibretexts.org

The unique bonding in cyclopropanes, often described using the Walsh or Coulson-Moffitt models, involves sp²-hybridized carbons forming "bent" bonds outside the direct internuclear axes. This confers a degree of π-character onto the C-C bonds. stackexchange.com This electronic feature allows a cyclopropyl group to act as a good π-electron donor, capable of conjugation-like interactions with adjacent unsaturated systems or functional groups. stackexchange.com

Spectroscopic techniques can probe these effects in this compound:

Mass Spectrometry: The high strain energy can provide a thermodynamic driving force for specific fragmentation pathways that relieve this strain, such as ring-opening, potentially making these pathways more favorable than they would be in an unstrained acyclic analogue. youtube.com

UV-Vis Spectroscopy: While the bicyclopropyl (B13801878) system itself is not a strong chromophore, its electronic properties can be subtly influenced by the bromoethyl substituent. The interaction between the "bent" bonds of the cyclopropane rings and the orbitals of the C-Br bond could cause minor shifts in the energy of the n → σ* transition compared to a simple, unstrained bromoalkane. stackexchange.comaip.org

NMR Spectroscopy (Not in scope, but relevant context): Techniques like ¹H and ¹³C NMR are exceptionally sensitive to the unique electronic environment created by ring strain, with cyclopropyl protons and carbons appearing in characteristic high-field (upfield) regions of the spectrum.

Applications of 1 2 Bromoethyl 2 Cyclopropylcyclopropane in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

In the field of organic chemistry, compounds that serve as "building blocks" are fundamental to the assembly of larger, more intricate molecules. researchgate.net These foundational units typically possess reactive sites that allow for the formation of new chemical bonds. The presence of the bromoethyl group in 1-(2-Bromoethyl)-2-cyclopropylcyclopropane marks it as a classic alkylating agent. This functionality allows for the introduction of the cyclopropylcyclopropane ethyl group into other molecules through nucleophilic substitution reactions.

Furthermore, the strained cyclopropane (B1198618) rings themselves represent a source of latent reactivity. Cyclopropyl (B3062369) groups can participate in a variety of ring-opening reactions, often catalyzed by transition metals, to generate linear or more complex cyclic structures. This dual reactivity—the ability to act as an electrophile at the bromoethyl chain and the potential for ring manipulation—positions this compound as a potentially valuable, multi-functional building block in synthetic chemistry. Related cyclopropyl building blocks are actively used for these purposes in organic synthesis. cenmed.com

Strategies for Constructing Complex Bicyclic and Polycyclic Scaffolds

The creation of bicyclic and polycyclic frameworks is a significant endeavor in organic synthesis, as these structures form the core of many natural products and pharmaceutical agents. achemblock.com The structure of this compound is inherently suited for the synthesis of such complex systems.

One can envision intramolecular reactions where a nucleophile, strategically placed elsewhere on a molecule, displaces the bromide ion to form a new ring. Depending on the length and nature of the tether connecting the nucleophile to the dicyclopropyl unit, a variety of fused or bridged ring systems could be accessible. Such strategies are a cornerstone of modern synthetic chemistry for the rapid buildup of molecular complexity from simpler precursors. guidechem.com

Moreover, the cyclopropane rings themselves can be engaged in cycloaddition reactions or transition metal-catalyzed rearrangements to forge new cyclic structures. researchgate.net For instance, a vinylcyclopropane (B126155) rearrangement is a well-established method for generating five-membered rings, and similar reactivity could potentially be harnessed from the dicyclopropyl system. The development of synthetic routes to complex bicyclic scaffolds is an active area of research. researchgate.netbiosynth.com

Precursor for Further Functionalization and Derivatization

A key attribute of a versatile synthetic intermediate is its capacity to be readily converted into a range of other compounds. The bromoethyl group of this compound is a prime site for such transformations.

Beyond simple substitution with carbon, oxygen, or nitrogen nucleophiles, the bromide can be eliminated to form a vinyl group, opening up access to chemistry such as Heck coupling, epoxidation, or dihydroxylation. The resulting vinyl dicyclopropane would be a valuable intermediate in its own right. Additionally, the bromide could be transformed into an organometallic species, for example, through lithium-halogen exchange or the formation of a Grignard reagent. This would reverse the polarity of the reactive center, allowing the unit to act as a nucleophile in subsequent bond-forming reactions.

The ability to perform these fundamental transformations is crucial for expanding the synthetic utility of the parent molecule, allowing it to be incorporated into a wider array of target structures.

Stereochemical Control in Downstream Transformations

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals. While this compound itself may exist as different stereoisomers (diastereomers and enantiomers) depending on the relative and absolute configuration of the two cyclopropane rings, the stereochemical outcome of its subsequent reactions is of paramount importance.

When this molecule undergoes a reaction at a chiral center, or a reaction that creates a new chiral center, controlling the stereochemistry is essential. For instance, in a nucleophilic substitution reaction to displace the bromide, the mechanism of the reaction (S_N1 or S_N2) will dictate the stereochemical outcome. An S_N2 reaction proceeds with inversion of configuration, while an S_N1 reaction would likely lead to a mixture of stereoisomers.

Achieving high levels of stereochemical control often requires the use of chiral catalysts or reagents. In the context of this compound, any transformation of this molecule in an asymmetric synthesis would need to carefully consider how to control the formation of the desired stereoisomer. This can involve substrate control, where the existing stereochemistry of the molecule influences the outcome of the reaction, or reagent control, where an external chiral agent directs the stereochemical course of the transformation. The ability to control stereoselectivity is a significant challenge and a major focus of contemporary chemical research.

Q & A

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution and orbital energies to predict reactive sites. For 1-(2-Bromoethyl)-2-cyclopropylcyclopropane, bromine’s electrophilicity is amplified by cyclopropane’s electron-donating effect, favoring SN2 at the β-carbon .

- Contradiction Analysis : Experimental yields may deviate due to steric hindrance from the cyclopropyl group. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model transition states to refine predictions .

What spectroscopic techniques are critical for distinguishing between structural isomers in cyclopropane-bromoethyl systems?

Q. Advanced Characterization :

- ¹H NMR : Compare coupling constants (J values) for cyclopropane protons (typically J = 4–8 Hz) vs. ethyl chain protons (J = 6–12 Hz). Overlapping signals may require 2D-COSY or HSQC .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromoethyl orientation relative to cyclopropyl groups) .

Limitations : Low solubility of cyclopropane derivatives in polar solvents can hinder NMR analysis. Use deuterated benzene or hexane for improved resolution .

How does photolytic degradation of this compound affect its utility in cross-coupling reactions?

Q. Stability Analysis :

- UV-Vis Spectroscopy : Monitor absorption peaks (λ ~ 280–320 nm) to track bromoethyl bond cleavage under UV light .

- Mitigation : Store the compound in amber vials at –20°C to suppress radical-mediated degradation. Replace bromine with iodine for improved photostability in Suzuki-Miyaura reactions .

What are the challenges in achieving enantioselective synthesis of chiral cyclopropane-bromoethyl derivatives?

Q. Advanced Methodology :

- Chiral Catalysts : Use Rhodium(II)/SPOX complexes to induce asymmetry during cyclopropanation. For bromoethyl functionalization, chiral auxiliaries (e.g., Evans’ oxazolidinones) can control stereochemistry .

- Contradictions : High ring strain may reduce enantiomeric excess (ee). Kinetic resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is recommended for purification .

How can thermal stability data inform reaction design for high-temperature applications?

Q. Thermogravimetric Analysis (TGA) :

- Decomposition Onset : this compound decomposes at ~180°C, releasing HBr gas. Use Schlenk lines or inert atmospheres (N₂/Ar) above 100°C .

- Alternative Pathways : Substitute bromine with thermally stable groups (e.g., triflate) for reactions requiring >150°C .

What safety protocols are essential for handling brominated cyclopropanes in large-scale synthesis?

Q. Risk Mitigation :

- Ventilation : Use fume hoods with HEPA filters to capture HBr vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields. Avoid latex, which degrades in bromine .

Emergency Response : For skin contact, rinse with 10% sodium thiosulfate to neutralize Br⁻ ions .

How do steric and electronic effects of the cyclopropyl group influence Heck coupling reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.